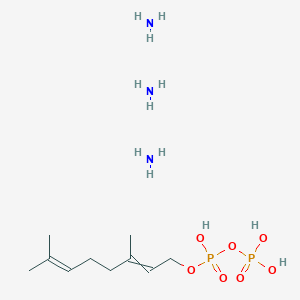
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate typically involves the reaction of geraniol with phosphoric acid derivatives. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various terpenes and terpenoids, which have significant applications in pharmaceuticals, fragrances, and other industries .
Wissenschaftliche Forschungsanwendungen
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound plays a crucial role in the biosynthesis of terpenes and terpenoids, which are important for various biological functions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate involves its role as a precursor in the biosynthesis of terpenes and terpenoids. It acts on specific enzymes and molecular pathways to facilitate the formation of these compounds, which are essential for various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Geranyl pyrophosphate
- Neryl pyrophosphate
- Farnesyl pyrophosphate
Uniqueness
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate is unique due to its specific structure and role in the biosynthesis of terpenes and terpenoids. Its ability to act as a precursor for a wide range of biologically and industrially important compounds sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H29N3O7P2 |
|---|---|
Molekulargewicht |
365.30 g/mol |
IUPAC-Name |
azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3 |
InChI-Schlüssel |
LDHQLWOKXNHSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


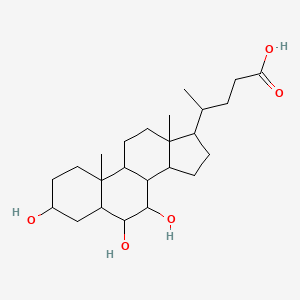
![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)


![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13395983.png)
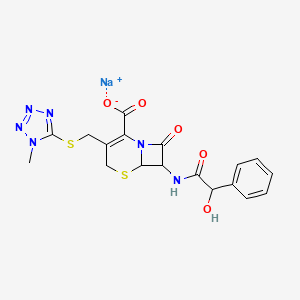

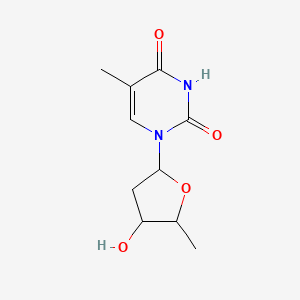
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)

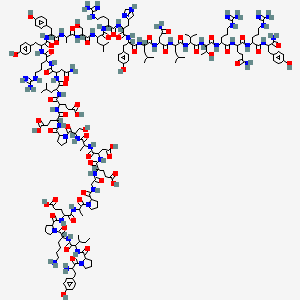

![Methyl 5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13396026.png)
